

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of Dicyclohexylmethanol

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Compound of Interest

Compound Name: *Dicyclohexylmethanol*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating such information. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectral data for **dicyclohexylmethanol** and two comparable secondary alcohols: cyclohexylmethanol and diphenylmethanol. Experimental protocols for acquiring these spectra are also presented.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and structural assignments for **dicyclohexylmethanol**, cyclohexylmethanol, and diphenylmethanol. All data was obtained from the Spectral Database for Organic Compounds (SDBS).

^1H NMR Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Dicyclohexylmethanol	3.26	d	CH-OH
1.00 - 1.90	m	Cyclohexyl H	
Cyclohexylmethanol	3.41	d	CH ₂ -OH
0.90 - 1.80	m	Cyclohexyl H	
1.95	s (broad)	OH	
Diphenylmethanol	5.83	d	CH-OH
7.20 - 7.40	m	Phenyl H	
2.20	d	OH	

¹³C NMR Data Comparison

Compound	Chemical Shift (δ , ppm)	Assignment
Dicyclohexylmethanol	78.9	CH-OH
42.9	Cyclohexyl C1	
29.5	Cyclohexyl C2, C6	
26.6	Cyclohexyl C4	
26.2	Cyclohexyl C3, C5	
Cyclohexylmethanol	68.4	CH ₂ -OH
40.7	Cyclohexyl C1	
29.8	Cyclohexyl C2, C6	
26.7	Cyclohexyl C4	
25.9	Cyclohexyl C3, C5	
Diphenylmethanol	76.2	CH-OH
143.9	Phenyl C1 (ipso)	
128.4	Phenyl C3, C5	
127.5	Phenyl C4	
126.5	Phenyl C2, C6	

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **dicyclohexylmethanol**.

1. Sample Preparation:

- **Weighing:** Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved. Gentle vortexing

or sonication may be applied if necessary.

- **Filtering:** To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing ($\delta = 0.00$ ppm).
- **Capping:** Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Insertion and Locking:** Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
- **^1H NMR Acquisition:**
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8 to 16 for a sample of this concentration).
 - Apply a 90° pulse angle.
 - Set a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Set a wider spectral width (e.g., 0 to 220 ppm).

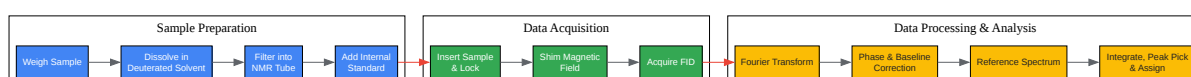
- Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.
- A significantly higher number of scans will be required (e.g., 128 to 1024 or more) due to the low natural abundance of the ^{13}C isotope.
- A relaxation delay of 2-5 seconds is typically used.

3. Data Processing and Analysis:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.
- Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
- Integration: The relative areas under the peaks in the ^1H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.
- Peak Picking and Assignment: Identify the chemical shift of each peak and, for ^1H NMR, determine the multiplicity and coupling constants. Assign the signals to the corresponding atoms in the molecular structure.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like **dicyclohexylmethanol**.



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Workflow for NMR analysis of small molecules.

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